REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Cl[CH2:10][CH2:11][OH:12].[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:10][CH2:11][OH:12] |f:2.3|
|
Name
|
|
Quantity
|
51.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hr
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a semisolid residue
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with two 300 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OCCO)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |